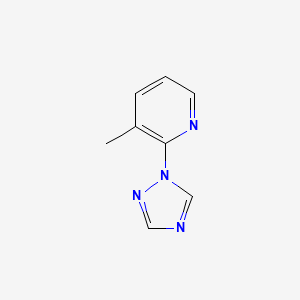

3-Methyl-2-(1,2,4-triazol-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” is a compound that contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound has been used in the synthesis of p-cymene Ru (II) complexes, which have shown anticancer properties .

Synthesis Analysis

The synthesis of “this compound” involves the use of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The yield of the compound was 4.68 g (43%) with a melting point of 76 °C .Molecular Structure Analysis

The molecular structure of “this compound” was established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The 1H NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Luminescence Applications

Researchers have developed luminescent metal-organic frameworks (MOFs) and complexes using triazole-pyridine derivatives. For instance, the self-assembly of certain triazole ligands with Eu(III) ions results in luminescent metallogels with potential applications in sensors and optical devices due to their unique healable and luminescent properties (McCarney et al., 2015). Similarly, novel Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes with triazole-pyridine ligands exhibit strong luminescence, suggesting their utility in optical devices and as photonic conversion media (Stan et al., 2015).

Catalysis Applications

Triazole-pyridine derivatives have shown remarkable efficiency in catalytic applications, including palladium-catalyzed Suzuki-Miyaura reactions. The synthesis and characterization of cationic palladium complexes with triazole-pyridine ligands demonstrate their catalytic activity, highlighting their potential in facilitating various organic transformations (Amadio et al., 2012). Furthermore, triazole-pyridine ligands have been used to synthesize chelating ligands for iridium(III) and osmium(II) complexes, which are effective in transfer hydrogenation catalysis, underscoring the versatility of these compounds in homogeneous catalysis (Bolje et al., 2015).

Material Science Applications

In material sciences, triazole-pyridine compounds contribute to the development of novel materials with unique properties. For example, the assembly of photoluminescent copper(I) clusters using triazole-based ligands results in materials with potential applications in lighting and display technologies due to their strong emission properties (Bai et al., 2015). Additionally, Schiff bases derived from pyridyl substituted triazoles serve as effective corrosion inhibitors for mild steel in acidic solutions, indicating their importance in material protection and preservation (Ansari et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with various targets, such as d and f metal coordination complexes

Mode of Action

It has been found that similar compounds can form complexes with various metals . This suggests that 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine may interact with its targets through complex formation, leading to changes in the target’s function or activity.

Biochemical Pathways

Similar compounds have been found to have anticancer properties, suggesting that they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

Similar compounds have been found to have good bioavailability

Result of Action

Similar compounds have been found to have anticancer properties, suggesting that they may induce cell death or inhibit cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

It is known that 2-(1H-1,2,4-triazol-3-yl)pyridines are stronger σ-donors and weaker π-acceptors . This suggests that 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine might interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that depending on the conditions, 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium . This suggests that this compound might have similar binding interactions with biomolecules.

properties

IUPAC Name |

3-methyl-2-(1,2,4-triazol-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZOMZYLONOZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341850-84-7 |

Source

|

| Record name | 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2439026.png)

![Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate](/img/structure/B2439031.png)

![4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2439039.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2439041.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439042.png)

![2-({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2439045.png)